



# Roxithromycin: A Technical Guide to Bioavailability and Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of roxithromycin, a semi-synthetic macrolide antibiotic. The information is compiled from various scientific studies to offer a detailed resource for professionals in the field of drug development and research.

# Bioavailability

Roxithromycin is characterized by its rapid absorption following oral administration.[1][2] The bioavailability of roxithromycin is not significantly impacted by the presence of food or milk, making it a clinically convenient therapeutic agent.[1][2]

Relative Bioavailability:

Comparative studies of different roxithromycin formulations have demonstrated bioequivalence. A study assessing a test capsule formulation of roxithromycin reported a relative bioavailability of  $94.9\% \pm 22.4\%$  when compared to a reference capsule.[3] Similarly, a study on roxithromycin dispersive tablets found the relative bioavailability to be  $103.63\% \pm 14.04\%$  against a reference formulation, indicating that the two are bioequivalent.[4]

Experimental Protocol: Bioequivalence Assessment of Roxithromycin Capsules



- Study Design: A crossover study design was implemented with 36 healthy male volunteers.
  [3]
- Dosing: Participants received a single oral dose of 150 mg of either the test or reference roxithromycin capsule, with a one-week washout period between the two administrations.[3]
- Sample Collection: Plasma concentrations of roxithromycin were monitored over a 72-hour period post-administration.[3]
- Analytical Method: An LC-MS/MS method was utilized for the quantification of roxithromycin in plasma samples.[3]
- Bioequivalence Determination: The bioequivalence between the two formulations was concluded based on the 90% confidence intervals for the ratios of Cmax and AUC(0-72 h), which fell within the predefined acceptable range of 80%-125%.[3]

## **Pharmacokinetics**

The pharmacokinetic profile of roxithromycin has been well-documented in several studies. Following oral administration, peak plasma levels are achieved within approximately two hours. [1] While some pharmacokinetic parameters show dose dependency, dose proportionality has been primarily demonstrated through urinary excretion data.[1][2]

## Absorption:

• Time to Peak Concentration (Tmax): Peak plasma concentrations of roxithromycin are typically reached between 1.3 and 2.42 hours after oral administration.[3][5]

#### Distribution:

- Tissue Distribution: Roxithromycin achieves high concentrations in pulmonary, prostatic, and tonsillar tissues.[2] However, it does not penetrate the cerebrospinal fluid in subjects with non-inflamed meninges.[2]
- Volume of Distribution (Vd): In a study involving healthy female volunteers, the volume of distribution was determined to be 1.38 ± 0.55 L/kg.[5]

#### Metabolism:







Roxithromycin does not undergo extensive metabolism in the body.[2]

## Excretion:

- Elimination Half-Life (t1/2): The plasma half-life of roxithromycin is approximately 10 to 12 hours.[1][2] One study in healthy female subjects reported a longer half-life of 34.95 ± 22.51 hours.[5]
- Routes of Excretion: Approximately 10% of the administered dose is excreted in the urine, with about 53% being eliminated in the feces.[1][2]
- Excretion in Breast Milk: A very small fraction, less than 0.05% of the administered dose, is excreted in the breast milk of lactating women.[1][2]

Pharmacokinetic Data Summary



Parameter	Value	Subject Population	Dosing Regimen	Reference
Cmax (μg/mL)	10.13 ± 0.43	10 healthy adult females	300 mg single dose	[5][6]
6.63 (test) / 7.03 (reference)	36 healthy male volunteers	150 mg single dose	[3]	
10.16 (test) / 10.34 (reference)	20 healthy male volunteers	300 mg single dose	[4]	
Tmax (hours)	2.42 ± 0.34	10 healthy adult females	300 mg single dose	[5][6]
1.3 (test) / 1.4 (reference)	36 healthy male volunteers	150 mg single dose	[3]	
2.33 (test) / 2.28 (reference)	20 healthy male volunteers	300 mg single dose	[4]	
t1/2 (hours)	34.95 ± 22.51	10 healthy adult females	300 mg single dose	[5][6]
~12	General adult population	150 mg or 300 mg doses	[1]	
~10	General adult population	Not specified	[2]	
15.39 (test) / 16.06 (reference)	36 healthy male volunteers	150 mg single dose	[3]	
9.00 (test) / 8.68 (reference)	20 healthy male volunteers	300 mg single dose	[4]	
AUC(0-72 h) (μg·h/mL)	66.08 (test) / 70.33 (reference)	36 healthy male volunteers	150 mg single dose	[3]
AUC(0-inf) (μg·h/mL)	158.63 (test) / 153.77 (reference)	20 healthy male volunteers	300 mg single dose	[4]



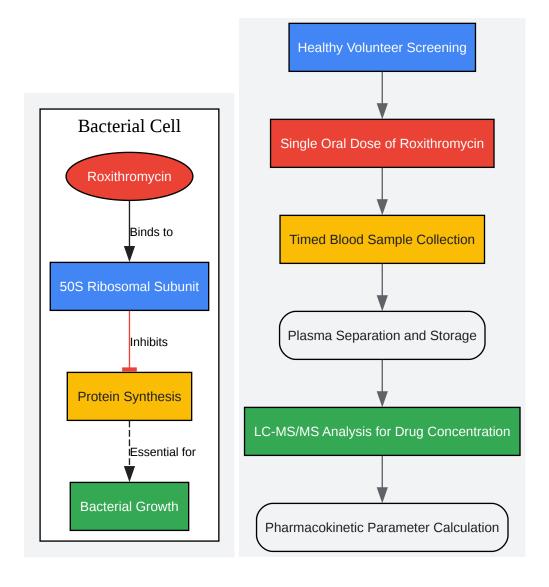
Vd (L/kg)	1.38 ± 0.55	10 healthy adult females	300 mg single dose	[5][6]
Total Body Clearance (L/hr/kg)	0.04 ± 0.01	10 healthy adult females	300 mg single dose	[5][6]

Experimental Protocol: Pharmacokinetic Analysis in Healthy Female Volunteers

- Study Objective: To determine the pharmacokinetic parameters and dosage regimen of roxithromycin in healthy adult female subjects.[5]
- Participants: Ten healthy female volunteers between the ages of 18 and 30.[5]
- Dosing: A single oral dose of 300 mg of roxithromycin was administered.
- Sample Collection: Blood samples were collected at various time points over a 48-hour period.[5]
- Analytical Method: High-performance liquid chromatography (HPLC) was used to measure the concentration of roxithromycin in plasma samples.[5]
- Data Analysis: Pharmacokinetic parameters were determined using two open compartmental models.[5]

## **Visualizations**





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